Methyl 2-(2-phenylacetamido)benzo[d]thiazole-6-carboxylate
Description
Methyl 2-(2-phenylacetamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring a phenylacetamido substituent at position 2 and a methyl ester group at position 5. This scaffold is of significant interest in medicinal chemistry due to the benzothiazole core's versatility in interacting with biological targets, such as kinases and DNA gyrases.
Properties
IUPAC Name |
methyl 2-[(2-phenylacetyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-22-16(21)12-7-8-13-14(10-12)23-17(18-13)19-15(20)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUHNPFMSUJNTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-(2-phenylacetamido)benzo[d]thiazole-6-carboxylate typically involves the cyclization of 2-aminothiophenol with appropriate reagents. One common method includes the reaction of 2-aminothiophenol with phenylacetic acid derivatives under specific conditions to form the desired thiazole ring . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Methyl 2-(2-phenylacetamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-(2-phenylacetamido)benzo[d]thiazole-6-carboxylate is a thiazole derivative with a variety of scientific research applications. Thiazoles, which are heterocyclic compounds, possess a ring structure containing both sulfur and nitrogen atoms. These compounds exhibit diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties, making them valuable in various scientific fields .
Scientific Research Applications
This compound is used in chemistry, biology, medicine, and industry.
Chemistry
- It serves as a building block for synthesizing more complex thiazole derivatives.
Biology
- Its biological activities make it a candidate for studies on antibacterial, antifungal, and anti-inflammatory properties. Certain thiazole derivatives have demonstrated antimicrobial activity against bacterial and fungal strains . Derivatives substituted with specific residues have shown the best antibacterial activity, while others have exhibited superior antifungal activity compared to fluconazole on Candida and Cryptococcus species .
Medicine
- There is ongoing research to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Thiazole derivatives have shown promising cytotoxic activity against human tumor cell lines, with some inducing apoptosis in tumor cells .
Industry
- It is used in developing new materials and chemical processes.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution. Oxidation can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate. Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride. The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Related Research
Other research related to thiazole derivatives include:
- Thiazole and bisthiazole derivatives have been synthesized and evaluated for antimicrobial activity .
- Fused thiophene and thiazole derivatives are being explored as RORγ modulators, useful in treating RORy-mediated diseases .
- Piperidine-2, 6-dione derivatives which bind to cereblon have potential uses for treating cancer and autoimmune diseases .
Mechanism of Action
The mechanism of action of Methyl 2-(2-phenylacetamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The thiazole ring structure allows it to bind to enzymes and proteins, inhibiting their activity. This can lead to the disruption of cellular processes in bacteria, fungi, or cancer cells, ultimately causing cell death .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound's phenylacetamido group differs from sulfonamides (e.g., compound 24) or heteroaromatic amines (e.g., compound 22), which may alter binding interactions.
- Synthetic Efficiency: Yields vary significantly; for example, compound 28 () has a low 20% yield due to complex sulfonamide incorporation, whereas methylamino derivatives () achieve 77% yield via straightforward substitution.
SAR Trends :
Physicochemical Properties
| Property | Target Compound | 6-Methylbenzo[d]thiazole-2-carboxylic Acid (Ev12) | Compound 22 (Ev1) |
|---|---|---|---|
| Molecular Weight | ~356.4 (calculated) | 193.22 | 385.4 (calculated) |
| Melting Point | N/A | N/A | >200 (dec.) |
| Purity | N/A | N/A | >96% (HPLC) |
| Solubility | Likely low (lipophilic groups) | Low (carboxylic acid) | Moderate (polar substituent) |
Notes:
Biological Activity
Methyl 2-(2-phenylacetamido)benzo[d]thiazole-6-carboxylate is a thiazole derivative known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article provides a detailed overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
This compound can be characterized by the following structural formula:
The compound features a thiazole ring, which is integral to its biological activity. Thiazoles are known for their ability to interact with various biological targets due to the presence of nitrogen and sulfur in their structure.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating several thiazole derivatives, this compound showed promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values reported were notably low, suggesting strong antibacterial potential:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.0 |
| Escherichia coli | 10.0 |
| Candida albicans | 6.25 |
These findings position the compound as a candidate for further development in antimicrobial therapies .
2. Anticancer Properties
The anticancer activity of this compound has been evaluated in various cancer cell lines. The compound demonstrated cytotoxic effects with IC50 values indicating its potency:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 4.5 |
| HCT-116 (colon cancer) | 5.3 |
| MDA-MB-231 (breast cancer) | 6.0 |
The mechanism of action appears to involve apoptosis induction through the modulation of Bcl-2 family proteins, which are critical regulators of cell death pathways .
3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in vitro. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, thus suggesting potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : A comparative study highlighted that this compound was more effective than standard antibiotics like ampicillin against certain bacterial strains.
- Cytotoxicity in Cancer Models : In vivo studies using mouse models demonstrated that the compound significantly reduced tumor size when administered alongside established chemotherapy agents, indicating a synergistic effect .
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to target proteins involved in apoptosis and inflammation, providing insights into its mechanism of action .
Q & A
Q. Optimization Tips :
- Control reaction temperatures (40–60°C) to avoid side reactions.
- Use catalysts like DMAP to enhance coupling efficiency .
- Monitor purity via TLC and HPLC (retention time ~7–8 min at 301 nm) .
Advanced: How does structural modification of the phenylacetamido group affect biological activity?
Methodological Answer :
Structure-activity relationship (SAR) studies reveal that:
- Electron-withdrawing substituents on the phenyl ring (e.g., halogens) enhance kinase inhibition by increasing electrophilicity at the amide bond .
- Steric effects : Bulky substituents reduce binding affinity to targets like BRAFV600E kinase.
Example :
Replacing the phenyl group with a pyridinyl moiety in analogs (e.g., compound 22 in ) resulted in an IC50 of 7.9 μM for BRAFV600E inhibition, compared to >20 μM for unmodified derivatives.
Basic: What analytical techniques are critical for characterizing this compound?
Q. Methodological Answer :
- HPLC : Purity assessment (e.g., 96.5% purity at 301 nm, retention time 7.03 min) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C17H15N2O3S: 335.08) .
- NMR : 1H/13C NMR to verify substitution patterns (e.g., methyl ester at δ ~3.9 ppm) .
Advanced: How can computational methods predict target binding modes?
Q. Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinases (e.g., BRAFV600E).
- DFT Analysis : Calculate charge distribution to identify nucleophilic/electrophilic regions. For example, the carbonyl group at position 6 shows high electrophilicity, favoring hydrogen bonding with kinase active sites .
Case Study :
Docking of a thiazole analog (similar to the target compound) into BRAFV600E revealed a binding energy of −9.2 kcal/mol, with key interactions at Val482 and Lys483 residues .
Basic: What solvents and catalysts improve yield in coupling reactions?
Q. Methodological Answer :
- Solvents : DMF or DMSO enhance solubility of polar intermediates .
- Catalysts : EEDQ or EDC/HOBt systems improve amide bond formation.
- Yields : Typically 60–75% under optimized conditions (40°C, 12–24 h) .
Advanced: How do conflicting bioactivity data across studies arise, and how can they be resolved?
Methodological Answer :
Sources of Contradiction :
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or kinase isoforms.
- Purity Issues : Impurities >3% (e.g., unreacted starting materials) can skew IC50 values .
Q. Resolution Strategies :
- Standardize assays using recombinant kinases (e.g., BRAFV600E expressed in E. coli).
- Cross-validate results with orthogonal methods (e.g., SPR for binding affinity) .
Basic: What safety protocols are essential during synthesis?
Q. Methodological Answer :
- PPE : Gloves, lab coats, and goggles to avoid dermal exposure.
- Ventilation : Use fume hoods when handling volatile reagents (e.g., thionyl chloride).
- Waste Disposal : Segregate halogenated byproducts (e.g., from chlorinated intermediates) .
Advanced: Can this compound serve as a precursor for fluorescent probes?
Q. Methodological Answer :
- Rationale : The benzo[d]thiazole core is structurally similar to luciferin derivatives.
- Modification : Introduce fluorophores (e.g., dansyl groups) at the carboxamide position.
- Application : Fluorescent analogs have been used to track intracellular kinase activity .
Basic: How does the methyl ester influence solubility and reactivity?
Q. Methodological Answer :
- Solubility : The ester group reduces polarity, enhancing lipid solubility (logP ~2.5) compared to carboxylic acid analogs (logP ~1.2) .
- Reactivity : The ester is hydrolyzable under basic conditions, enabling prodrug strategies .
Advanced: What strategies improve selectivity for oncological targets?
Q. Methodological Answer :
- Linker Optimization : Introduce alkylene spacers (e.g., propyl) between the thiazole and phenyl groups to reduce off-target binding .
- Bioisosteres : Replace the phenylacetamido group with thiazole-5-carboxamide, improving selectivity for EGFR over HER2 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
